molecular formula C13H18OSe B14615475 3-(Phenylselanyl)heptan-4-one CAS No. 57204-90-7

3-(Phenylselanyl)heptan-4-one

Cat. No.: B14615475
CAS No.: 57204-90-7
M. Wt: 269.25 g/mol
InChI Key: MEYZIOLWHYBUAL-UHFFFAOYSA-N
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Description

3-(Phenylselanyl)heptan-4-one is a ketone derivative featuring a phenylselanyl (-SePh) substituent at the third carbon of a seven-carbon chain.

Properties

CAS No.

57204-90-7

Molecular Formula

C13H18OSe

Molecular Weight

269.25 g/mol

IUPAC Name

3-phenylselanylheptan-4-one

InChI

InChI=1S/C13H18OSe/c1-3-8-12(14)13(4-2)15-11-9-6-5-7-10-11/h5-7,9-10,13H,3-4,8H2,1-2H3

InChI Key

MEYZIOLWHYBUAL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylselanyl)heptan-4-one typically involves the introduction of a phenylselanyl group to a heptan-4-one precursor. One common method is the reaction of heptan-4-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylselanyl)heptan-4-one undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding heptan-4-one.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the phenylselanyl group.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Heptan-4-one.

    Substitution: Various substituted heptan-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylselanyl)heptan-4-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the synthesis of other organoselenium compounds, which have applications in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Phenylselanyl)heptan-4-one involves its interaction with molecular targets through the phenylselanyl group. This group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-(Phenylselanyl)heptan-4-one, highlighting differences in substituents and properties:

Compound Name Substituent (Position 3) Molecular Formula Key Properties/Applications
This compound Phenylselanyl (-SePh) C₁₃H₁₈OSe Likely intermediate in organoselenium synthesis; potential catalytic or medicinal applications (inferred from selenium chemistry) .
3-Benzyl-4-heptanone Benzyl (-CH₂Ph) C₁₄H₂₀O Flavoring agent (cherry, berry notes); natural occurrence in plants and fungi .
3-(Benzoyloxy)heptan-4-one Benzoyloxy (-OCOPh) C₁₄H₁₈O₃ Synthesized via α-acyloxylation; used in carbonyl functionalization studies .
3-((2-Methyl-3-furyl)thio)heptan-4-one (2-Methyl-3-furyl)thio (-S-C₄H₃OCH₃) C₁₂H₁₈O₂S Flavoring substance; NOAEL: 3.76 mg/kg bw/day (safety data for regulatory use) .
rel-(2S,3S)-1,1-Dimethyl-2-(phenylselanyl)spiro[2.3]hexan-4-one Phenylselanyl (-SePh) in spiro framework C₁₅H₁₈OSe Spirocyclic analog; characterized via NMR/HRMS; 71% yield in synthesis .

Physicochemical and Functional Properties

  • Flavor and Aroma: 3-Benzyl-4-heptanone exhibits fruity notes (cherry, strawberry) at 10 ppm, making it valuable in food flavoring . Thio- and furylthio-substituted analogs (e.g., 3-((2-methyl-3-furyl)thio)heptan-4-one) are used in flavor formulations but require rigorous safety evaluations .
  • Toxicity: The NOAEL of 3.76 mg/kg bw/day for 3-((2-methyl-3-furyl)thio)heptan-4-one suggests a high safety margin (1.9 × 10⁷) for human consumption . Selenium-containing compounds may pose toxicity risks at higher doses, though specific data for this compound are lacking.

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